1-Hydroxyvaldecoxib

Descripción general

Descripción

1-Hydroxyvaldecoxib is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) valdecoxib . It is a metabolite of valdecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor .

Synthesis Analysis

The synthesis of this compound involves the hydrolysis of parecoxib, a parenterally administered inactive prodrug . The hydrolysis process is rapid and results in the formation of the active COX-2 inhibitor, valdecoxib .Molecular Structure Analysis

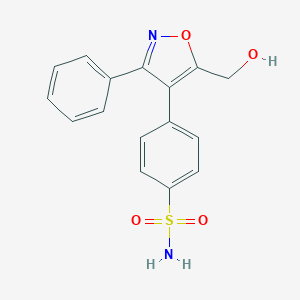

The molecular formula of this compound is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of this compound is achiral .Chemical Reactions Analysis

This compound is a metabolite of parecoxib, which undergoes rapid hydrolysis in vivo . Both parecoxib and valdecoxib inhibit human cytochrome P450 2C9 (CYP2C9) activity in vitro .Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of this compound is achiral .Aplicaciones Científicas De Investigación

1. Cancer Treatment and Cell Cycle Effects

- Cancer Therapy: Research on related compounds like hydroxycinnamic acids (HCAs) and their alkyl esters, which share some structural similarities with 1-Hydroxyvaldecoxib, indicates potential in treating cancer. These compounds have been found to induce apoptosis selectively in cancer cells, pointing towards a similar potential for this compound in cancer therapy (Menezes et al., 2017).

- Cell Cycle Synchronization: Hydroxyurea, a compound with some similar properties to this compound, is used in laboratories for cell cycle synchronization due to its reversible inhibitory effect on DNA replication in various organisms (Singh & Xu, 2016).

2. Potential in Neurodegenerative Disease Research

- Parkinson's Disease Model: 6-Hydroxydopamine, a neurotoxin structurally related to this compound, is used in experimental models for Parkinson's disease, suggesting potential research applications of this compound in studying neurodegenerative diseases (Hanrott et al., 2006).

3. Insights into Drug Repositioning and Cross-Reactivity

- Drug Repositioning: The study of related compounds like HIV-1 integrase inhibitors has shown that repositioning known compounds with favorable pharmacological properties can lead to new therapeutic applications, including in cancer treatment. This approach could be applicable to this compound (Zeng et al., 2012).

- Cross-Reactivity: Unexpected inhibition of carbonic anhydrase by COX-2-selective celecoxib, which is structurally related to this compound, highlights the potential for cross-reactivity and new pharmacological opportunities (Weber et al., 2004).

4. Antiviral Research

- Antiviral Potential: Studies on similar compounds like hydroxychloroquine have shown effectiveness in inhibiting viral replication, suggesting a potential line of research for this compound in antiviral therapies, especially in diseases like COVID-19 (Meo et al., 2020).

Mecanismo De Acción

Target of Action

1-Hydroxy Valdecoxib, also known as 1-Hydroxyvaldecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . These substances are key mediators of inflammation and pain .

Mode of Action

1-Hydroxy Valdecoxib selectively inhibits the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 . This selective inhibition is important for the mediation of inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxy Valdecoxib involves the cyclooxygenase (COX) pathway . By inhibiting the COX-2 enzyme, 1-Hydroxy Valdecoxib reduces the production of prostaglandins that exacerbate inflammation . This action results in the alleviation of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of 1-Hydroxy Valdecoxib involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of orally administered Valdecoxib is 83% of that of intravenously administered Valdecoxib .

Result of Action

The inhibition of the COX-2 enzyme by 1-Hydroxy Valdecoxib leads to a reduction in the production of prostaglandins . This results in significant improvements in the management of conditions like osteoarthritis, rheumatoid arthritis, and dysmenorrhea, where inflammation and pain are prevalent .

Action Environment

The action of 1-Hydroxy Valdecoxib can be influenced by various environmental factors. It’s important to note that Valdecoxib was removed from the market due to concerns about a possible increased risk of heart attack and stroke .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Hydroxy Valdecoxib, like its parent compound Valdecoxib, is believed to interact with the COX-2 enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, 1-Hydroxy Valdecoxib may exert anti-inflammatory and analgesic effects .

Cellular Effects

1-Hydroxy Valdecoxib’s cellular effects are likely similar to those of Valdecoxib. Valdecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic activities, which are used in the management of conditions like osteoarthritis and dysmenorrhea . It’s also been found to protect cells from apoptosis in certain conditions .

Molecular Mechanism

The molecular mechanism of 1-Hydroxy Valdecoxib is thought to involve the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain .

Dosage Effects in Animal Models

Valdecoxib has shown potent analgesic and anti-inflammatory actions in animal models for pain, and acute and chronic inflammation .

Metabolic Pathways

1-Hydroxy Valdecoxib is extensively metabolized in humans. The primary oxidative metabolic pathways involve hydroxylation at either the methyl group to form a metabolite or N-hydroxylation at the sulfonamide moiety to form another metabolite .

Transport and Distribution

Valdecoxib is known to be orally administered and has demonstrated efficacy in various conditions .

Propiedades

IUPAC Name |

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFKTUZOASIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431308 | |

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181695-81-8 | |

| Record name | 1-Hydroxyvaldecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYVALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

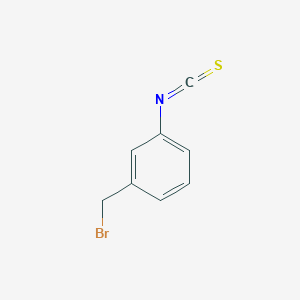

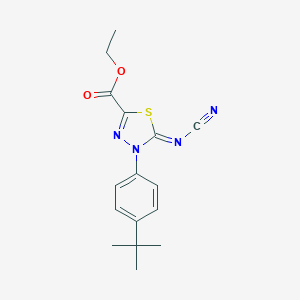

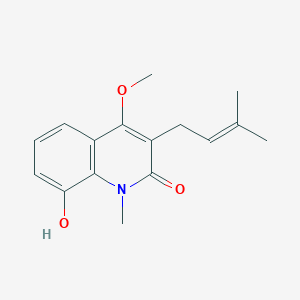

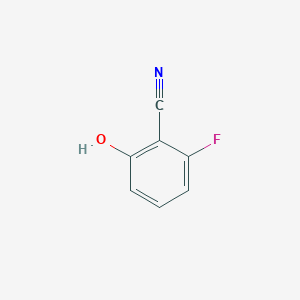

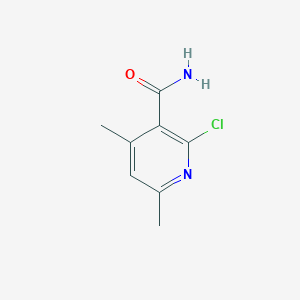

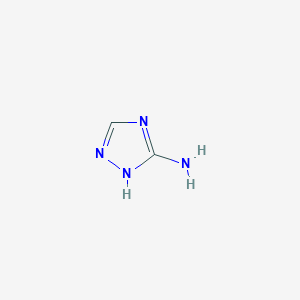

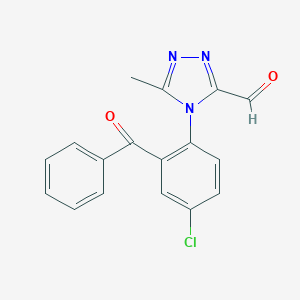

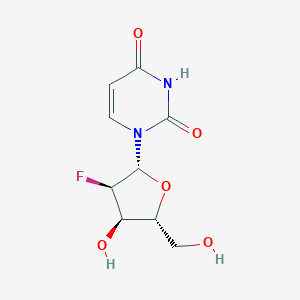

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.